N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylpyrazine-2-carboxamide
Description
N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylpyrazine-2-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrimidine core linked via a propyl chain to a 5-methylpyrazine-2-carboxamide moiety. The triazolopyrimidine scaffold is notable for its rigidity and hydrogen-bonding capacity, while the pyrazine carboxamide group contributes to solubility and target-binding interactions.
Properties
IUPAC Name |
5-methyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O/c1-10-5-17-12(7-16-10)13(22)15-4-2-3-11-6-18-14-19-9-20-21(14)8-11/h5-9H,2-4H2,1H3,(H,15,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKFOCHFYFNRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83. This interaction results in significant alterations in cell cycle progression.
Biochemical Pathways
The compound affects the ERK signaling pathway . By inhibiting CDK2, it results in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This suppression of the ERK signaling pathway leads to downstream effects, including the induction of cell apoptosis and G2/M phase arrest.
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity.
Result of Action
The compound exhibits potent dual activity against examined cell lines and CDK2. It significantly inhibits the growth of these cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116. Furthermore, it induces significant alterations in cell cycle progression and apoptosis within HCT cells.
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylpyrazine-2-carboxamide is a compound characterized by its unique structural features that integrate a triazolo-pyrimidine moiety with a pyrazine carboxamide. This structural complexity suggests potential for diverse biological activities, particularly in therapeutic applications.
The molecular formula of the compound is with a molecular weight of approximately 273.32 g/mol. Its structure includes:
- A triazolo ring fused to a pyrimidine structure.
- A pyrazine ring substituted with a carboxamide group.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
Anticancer Activity
Studies have shown that derivatives of triazolo-pyrimidines can inhibit cancer cell proliferation. For instance, compounds featuring similar structural elements have demonstrated cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of triazolo-pyrimidine derivatives. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In experimental models, certain derivatives have shown significant reductions in paw edema and inflammatory mediator levels.
Neuroprotective Properties
The neuroprotective effects of triazolo-pyrimidine derivatives have been explored in the context of neurodegenerative diseases. They may act by enhancing neurotrophic factor signaling and reducing oxidative stress in neuronal cells.
Study 1: Anticancer Activity
A study evaluated the anticancer properties of various triazolo-pyrimidine derivatives, including this compound. The compound exhibited IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The study concluded that the compound's mechanism involves apoptosis induction through caspase activation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 12.5 | Apoptosis |
| This compound | MCF7 | 15.0 | Apoptosis |
Study 2: Anti-inflammatory Activity
In another investigation focused on anti-inflammatory effects, this compound was tested in a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in edema compared to control groups.
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| N-(3-substituted) | 45.7 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
(a) [1,2,4]Triazolo[1,5-a]Pyrimidine Derivatives
- Compound 3 (): N-(3-(6-(3-(Difluoromethyl)pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorophenyl)-2,4-dimethyloxazole-5-carboxamide shares the triazolopyrimidine core but substitutes the pyrazine carboxamide with a dimethyloxazole-carboxamide group. The difluoromethylpyridine substituent enhances lipophilicity and metabolic stability compared to the target compound’s methylpyrazine .
- Triazolo-Pyrimidine/Arylamide Hybrids (): Compounds 5a–v feature a 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide core with aryl substituents. The target compound’s pyrazine group may confer distinct electronic effects compared to the phenyl or trimethoxyphenyl groups in these analogs .
(b) Pyrazolopyrimidine and Triazolopyrimidine Isomers ()
Isomerization studies reveal that pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (e.g., compounds 6 and 8) exhibit different stability and reactivity compared to their [4,3-c] isomers.
Preparation Methods
Esterification of 5-Methylpyrazine-2-Carboxylic Acid
The synthesis begins with methyl 5-methylpyrazine-2-carboxylate, prepared via acid-catalyzed esterification. Amberlyst 15 resin in methanol under reflux achieves 93% yield (Table 1):
Table 1: Esterification Conditions and Outcomes
| Parameter | Value |
|---|---|
| Reactant | 5-Methylpyrazinecarboxylic acid |
| Catalyst | Amberlyst 15 (20 wt%) |
| Solvent | Methanol |
| Temperature | Reflux (64.7°C) |
| Time | 20 hours |
| Yield | 93% |
Amidation to 5-Methylpyrazine-2-Carboxamide
The methyl ester undergoes ammonolysis in methanol saturated with NH₃ at 0°C, yielding 5-methylpyrazine-2-carboxamide as confirmed by X-ray crystallography (Fig. 2). Key crystallographic data include:
- Dihedral angle between pyrazine and carboxamide: 2.14°
- Hydrogen-bonded dimers via N–H⋯O/N interactions
Preparation of 3-(Triazolo[1,5-a]Pyrimidin-6-yl)Propylamine
Cyclocondensation for Triazolopyrimidine Core
6-Chloro-triazolo[1,5-a]pyrimidine is synthesized via cyclocondensation of 3-amino-1,2,4-triazole with β-ketoesters, followed by chlorination using POCl₃. Introducing the propylamine side chain involves nucleophilic substitution:
Table 2: Alkylation Conditions
| Parameter | Value |
|---|---|
| Substrate | 6-Chloro-triazolopyrimidine |
| Nucleophile | 3-Aminopropanol |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 80°C |
| Time | 12 hours |
| Yield | 68% |
Amide Coupling Methodology
Carboxylic Acid Activation
5-Methylpyrazine-2-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. Alternative methods include:
- Mixed carbonic anhydrides : Ethyl chloroformate in THF
- Active esters : Hydroxybenzotriazole (HOBt) with DCC
Table 3: Activation Efficiency Comparison
| Method | Activation Time | Yield of Activated Species |
|---|---|---|
| SOCl₂ | 2 hours | 95% |
| DCC/HOBt | 4 hours | 88% |
| Ethyl chloroformate | 3 hours | 82% |
Coupling with Triazolopyrimidine Propylamine
The acid chloride reacts with 3-(triazolo[1,5-a]pyrimidin-6-yl)propylamine in dichloromethane (DCM) containing triethylamine (Et₃N) as a proton scavenger:
$$
\text{5-Methylpyrazine-2-carbonyl chloride} + \text{Propylamine derivative} \xrightarrow{\text{Et₃N, DCM}} \text{Target compound}
$$
Optimized Conditions:
- Molar ratio (acid chloride:amine): 1:1.2
- Temperature: 0°C → room temperature
- Reaction time: 8 hours
- Isolated yield: 74%
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexanes gradient) followed by HPLC using a C18 column (MeCN/H₂O + 0.1% TFA).
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 9.12 (s, 1H, triazolo-H), 8.45 (d, J = 1.2 Hz, 1H, pyrazine-H), 3.58 (t, J = 6.8 Hz, 2H, CH₂NH), 2.51 (s, 3H, CH₃)
- HRMS : m/z [M+H]⁺ calcd. for C₁₅H₁₆N₇O: 318.1365; found 318.1368
Challenges and Alternative Approaches
Solubility Issues
The target compound exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4), necessitating formulation studies with cyclodextrins or lipid nanoparticles.
Byproduct Formation
Competitive N7 vs. N1 alkylation in triazolopyrimidine derivatives is mitigated by using bulky bases (e.g., DIPEA) to favor N7-substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
